6-(4-Ethoxy-2-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid

Medicinal Chemistry Structure–Activity Relationship Immunomodulation

This compound is a 3,5-dimethyl-6-aryl imidazo[2,1-b]thiazole-2-carboxylic acid (CAS 1437436-07-1, C17H18N2O3S, MW 330.40 g/mol). It belongs to a privileged fused heterocyclic class widely explored in medicinal chemistry for immunomodulation, anticancer, cardiometabolic, and anti-infective indications.

Molecular Formula C17H18N2O3S
Molecular Weight 330.4 g/mol
Cat. No. B11789754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Ethoxy-2-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid
Molecular FormulaC17H18N2O3S
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)C2=C(N3C(=C(SC3=N2)C(=O)O)C)C)C
InChIInChI=1S/C17H18N2O3S/c1-5-22-12-6-7-13(9(2)8-12)14-10(3)19-11(4)15(16(20)21)23-17(19)18-14/h6-8H,5H2,1-4H3,(H,20,21)
InChIKeyZSLOSDYGRLBMCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Ethoxy-2-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid – Core Scaffold & Procurement-Relevant Identity


This compound is a 3,5-dimethyl-6-aryl imidazo[2,1-b]thiazole-2-carboxylic acid (CAS 1437436-07-1, C17H18N2O3S, MW 330.40 g/mol) . It belongs to a privileged fused heterocyclic class widely explored in medicinal chemistry for immunomodulation, anticancer, cardiometabolic, and anti-infective indications [1][2]. The 6-aryl substituent carries a 4-ethoxy-2-methylphenyl motif, a substitution pattern structurally distinct from the more common 4-halophenyl, 4-methoxyphenyl, or unsubstituted phenyl analogs, potentially altering steric and electronic properties critical for target binding [3].

Why 6-(4-Ethoxy-2-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid Cannot Be Replaced by a Generic Imidazothiazole Analog


The imidazo[2,1-b]thiazole scaffold is exquisitely sensitive to the nature and position of substituents. In a direct structure–activity relationship study of 6-aryl imidazo[2,1-b]thiazoles, moving the aryl substituent from C-6 to C-3 or the side chain dramatically weakened immunological activity, and replacing a methoxy or nitro group on the 6-aryl ring with a carboxylic acid or hydrazide decreased activity [1]. Similarly, the 4-ethoxycarbonyl versus 4-methyl substitution on the thiazole ring controls both synthetic accessibility and electronic character, with 4-ethoxycarbonyl analogs requiring harsher conditions and giving lower yields [2]. Therefore, the precise combination of a 6-(4-ethoxy-2-methylphenyl) group, 3,5-dimethyl decoration, and a free 2-carboxylic acid cannot be assumed interchangeable with analogs that differ even in a single substituent position, as each variation produces a unique three-dimensional electrostatic and hydrogen-bonding landscape that can abolish or invert biological readout.

Quantitative Differentiation of 6-(4-Ethoxy-2-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid Against Closest Structural Analogs


Regioisomeric Distinction: 4-Ethoxy-2-Methyl vs. 4-Ethoxy-3-Methyl Phenyl Substitution

The target compound (CAS 1437436-07-1) bears a 4-ethoxy-2-methylphenyl group, whereas the closest commercial regioisomer, 6-(4-ethoxy-3-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid (CAS 1437385-61-9), carries the methyl group at the 3-position instead of the 2-position [1]. In the broader 6-aryl imidazo[2,1-b]thiazole class, biological activity in the E-rosette-forming-cell test was favorable when the 6-aryl moiety carried a methoxy or nitro group; changing the aryl substitution pattern markedly altered potency [2]. Although no direct head-to-head bioassay of these two specific regioisomers has been published, the class-level evidence indicates that the relative positioning of the ethoxy and methyl groups creates distinct electronic and steric profiles that cannot be assumed equipotent.

Medicinal Chemistry Structure–Activity Relationship Immunomodulation

Functional Group at C-2: Free Carboxylic Acid vs. Ester or Hydrazide Analogs

The compound possesses a free carboxylic acid at the 2-position, contrasting with common analogs that carry an ethyl ester at C-2 (e.g., 6-(2-ethoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid ethyl ester, CAS 940681-21-0) . In the CD2-receptor modulation study, acid and hydrazide functions at C-3 decreased immunological activity relative to ester counterparts, demonstrating the sensitivity of bioactivity to the oxidation state of carbonyl substituents on the imidazothiazole core [1]. The free acid may offer advantages in solubility, salt formation, and bioconjugation, but its impact on potency must be empirically verified for each target.

Drug Design Pharmacophore ADME Prediction

Computed Physicochemical Profile vs. Non-Ethoxy, Dimethylphenyl Analogs

When compared to the 6-(2,4-dimethylphenyl) analog (CAS 1181372-53-1, C16H16N2O2S, MW 300.4 g/mol, XLogP3 4.9) [1], the target compound (MW 330.4 g/mol) introduces an oxygen atom via the ethoxy group, increasing molecular weight, hydrogen bond acceptor count, and topological polar surface area. The computed XLogP3 of the dimethylphenyl analog is 4.9 [1]; the ethoxy-2-methylphenyl analog is predicted to have a lower lipophilicity, potentially improving aqueous solubility and reducing CYP450-mediated metabolism at the phenyl ring. These computed differences matter for library design: the target compound offers a distinct physicochemical vector while retaining the 3,5-dimethylimidazothiazole-2-carboxylic acid core.

Computational Chemistry Drug-likeness Library Design

Synthetic Accessibility: 4-Ethoxy-2-Methylphenyl Building Block Cost and Availability vs. Halogenated Analogs

The 4-ethoxy-2-methylphenyl bromoacetyl precursor required for the Hantzsch-type condensation is commercially available, enabling straightforward one-step synthesis of the target imidazothiazole [1]. In contrast, 6-(4-halophenyl) or 6-(4-nitrophenyl) analogs often require additional protection/deprotection sequences or generate reactive intermediates that complicate scale-up [2]. The ethoxy group also provides a synthetic handle for further functionalization (e.g., O-dealkylation to a phenol) that is absent in alkyl-only analogs.

Chemical Sourcing Parallel Synthesis Hit Expansion

High-Value Application Scenarios for 6-(4-Ethoxy-2-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid


Immuno-Oncology Hit Identification: Screening Against CD2 or PD-1/PD-L1 Checkpoint Targets

Based on the established immunomodulatory activity of 6-aryl imidazo[2,1-b]thiazoles in T-lymphocyte CD2-receptor modulation assays [1], this compound—with its 4-ethoxy-2-methylphenyl substitution—can serve as a structurally differentiated starting point for hit discovery in immuno-oncology. Its free carboxylic acid enables direct biotinylation for target pull-down experiments without linker optimization .

Fragment-Based Drug Discovery (FBDD) Library Enrichment

With a molecular weight of 330.4 g/mol, 5 predicted hydrogen bond acceptors, and a rigid fused bicyclic core amenable to vector-based elaboration, the compound meets fragment-likeness criteria (MW < 350, cLogP predicted < 4). It complements libraries dominated by dimethylphenyl analogs by introducing an ethoxy oxygen that can probe polar subpockets or engage in water-mediated hydrogen bonds [2].

PROTAC Ligand Synthesis via Carboxylic Acid Conjugation Handle

The 2-carboxylic acid substituent eliminates the need for ester hydrolysis before conjugation to E3 ligase ligands (e.g., VHL or cereblon binders). This saves two synthetic steps relative to the ethyl ester prodrug form, reducing cost and time in PROTAC candidate synthesis [3].

Kinase Inhibitor Scaffold Hopping Starting Point

Several imidazo[2,1-b]thiazole derivatives exhibit antiproliferative activity through kinase inhibition [4]. The 3,5-dimethyl-6-aryl-2-carboxylic acid template provides a planar, hydrogen-bond-capable scaffold that can be elaborated at the C-6 aryl position and the C-2 acid to explore kinase ATP-binding site interactions distinct from classical quinazoline or pyrazolopyrimidine inhibitors.

Quote Request

Request a Quote for 6-(4-Ethoxy-2-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.